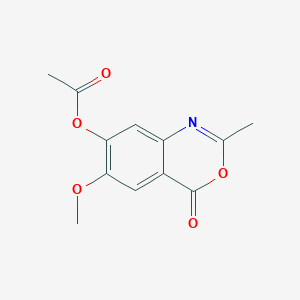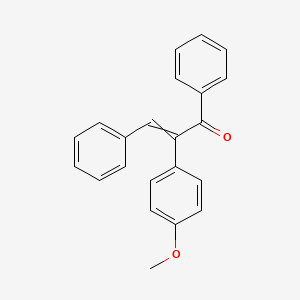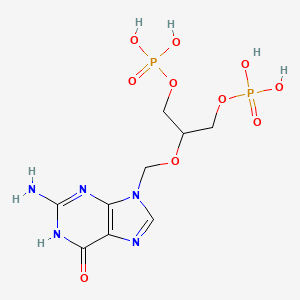
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is a synthetic nucleoside analog known for its potent antiviral properties. This compound has shown significant efficacy against various viruses, including herpes simplex virus and cytomegalovirus . Its unique structure allows it to interfere with viral DNA replication, making it a valuable tool in antiviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves multiple steps, starting with the preparation of the guanine base. The guanine is then modified to introduce the 1,3-dihydroxy-2-propoxymethyl group. This is typically achieved through a series of protection and deprotection steps, followed by phosphorylation to obtain the bis(monophosphate) form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure liquid chromatography (HPLC) for purification and the employment of efficient catalysts to accelerate the reactions .
化学反应分析
Types of Reactions
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the guanine base, impacting its antiviral properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various analogs with different functional groups .
科学研究应用
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Investigated for its potential in treating viral infections, particularly those caused by herpesviruses and cytomegalovirus
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
作用机制
The primary mechanism of action of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the compound’s ability to be phosphorylated by viral kinases, leading to the formation of its active triphosphate form .
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog with similar antiviral properties but a different structure.
Ganciclovir: Shares a similar mechanism of action but has a broader spectrum of activity against herpesviruses.
Uniqueness
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is unique due to its specific modifications, which enhance its efficacy and selectivity against certain viruses. Its ability to be phosphorylated by viral kinases and its potent inhibition of viral DNA polymerase make it a valuable compound in antiviral research and therapy .
属性
CAS 编号 |
91516-84-6 |
|---|---|
分子式 |
C9H15N5O10P2 |
分子量 |
415.19 g/mol |
IUPAC 名称 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N5O10P2/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-22-5(1-23-25(16,17)18)2-24-26(19,20)21/h3,5H,1-2,4H2,(H2,16,17,18)(H2,19,20,21)(H3,10,12,13,15) |
InChI 键 |
XKEDVXJHPVQCFB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1COC(COP(=O)(O)O)COP(=O)(O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
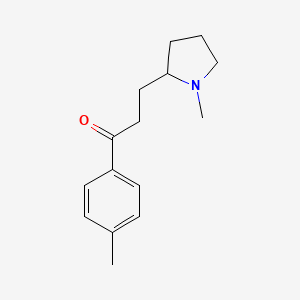
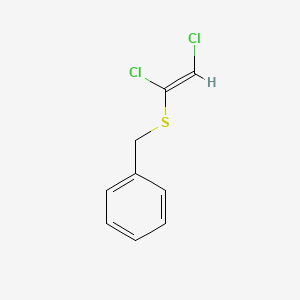
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
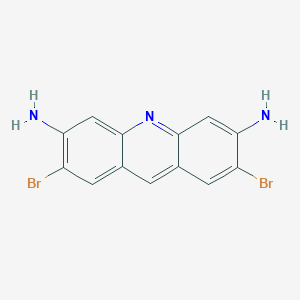


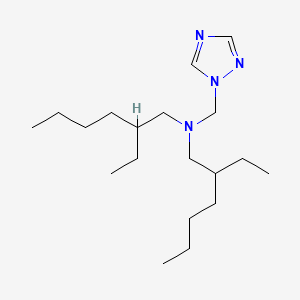
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
